molecular formula C19H29N5O2 B2507422 9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-36-9

9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2507422
CAS RN: 877616-36-9
M. Wt: 359.474
InChI Key: VTFLFHPPNPGPQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include condensation, cyclization, and oxidation. In the case of the compound 9,11-dimethylbenzocyclohepta[6,7-b]pyrimido[5,4-d]furan-10(9H),12(11H)-dionylium tetrafluoroborate, the synthesis began with a condensation reaction between benzo[d]tropone and dimethylbarbituric acid. This was followed by an oxidative cyclization reaction using DDQ-Sc(OTf)3 or photoirradiation under aerobic conditions. An alternative synthesis route was also described, involving the use of 2-methoxybenzo[d]tropone and dimethylbarbituric acid, with subsequent cyclization using 42% aqueous HBF4 .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystal analysis and molecular orbital (MO) calculations were performed to elucidate the structural characteristics of the synthesized compound. These techniques provide detailed information about the arrangement of atoms within a molecule and the nature of the chemical bonds, which are essential for predicting how a molecule will interact with other substances .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. The synthesized compound's properties were studied through its pKR+ value and reduction potentials. Additionally, its reaction with nucleophiles was investigated, demonstrating its oxidizing ability toward alcohols in an autorecycling process. This indicates that the compound can act as an oxidizing agent, which could be useful in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The compound's pKR+ value of 4.7 and reduction potentials of -0.46 and -1.07 V versus Ag/AgNO3 were reported, which provide insight into its acid-base behavior and electron affinity, respectively. These properties are important for predicting how the compound will behave under different conditions and in the presence of other chemicals .

Case Studies and Applications

While the provided data does not include specific case studies, the synthesis and analysis of the compound suggest potential applications in organic synthesis and materials science. The ability to oxidize alcohols and the detailed understanding of its molecular structure could lead to its use in catalysis or as a building block for more complex molecules. Further research could explore these applications and provide case studies demonstrating the compound's utility in real-world scenarios .

Scientific Research Applications

Anti-inflammatory Activity

Substituted analogues based on the pyrimidopurinedione ring system, closely related to the chemical structure , have been synthesized and evaluated for their anti-inflammatory activity. These compounds show promise in models of chronic inflammation, comparable to established anti-inflammatory drugs. One derivative, in particular, showed significant cyclooxygenase inhibitory activity without the gastric ulceration or ocular toxicity often associated with other compounds in its class (Kaminski et al., 1989).

Synthesis of Derivatives

Research has been conducted on the one-pot synthesis of novel derivatives that include the core structure of interest. These syntheses yield compounds with potential for further chemical and pharmacological studies, highlighting the versatility and reactivity of the pyrimidopurinedione scaffold (Ghorbani‐Vaghei et al., 2014).

Effects on Potassium Channels

Derivatives of the pyrimidopurinedione family have been synthesized and evaluated for their effects on vascular potassium channels. These compounds, developed through reactions involving cyclohexanedione and aromatic aldehydes, have been investigated for their potential to influence vascular contractile responses, indicative of their relevance in vascular pharmacology (Gündüz et al., 2009).

Anticancer Potential

Certain cyclizations involving cyclohexanedione derivatives lead to compounds with promising anticancer properties. These reactions, facilitated by molecular iodine, produce compounds that demonstrate significant anti-proliferative effects in vitro against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Mulakayala et al., 2012).

properties

IUPAC Name

9-cyclohexyl-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-4-10-22-17(25)15-16(21(3)19(22)26)20-18-23(11-13(2)12-24(15)18)14-8-6-5-7-9-14/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFLFHPPNPGPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4CCCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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